![molecular formula C39H66N2O29 B12311213 N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12311213.png)
N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “N-[2-[5-acetamido-6-hidroxi-2-(hidroximetil)-4-(3,4,5-trihidroxi-6-metil-oxan-2-il)oxioxan-3-il]oxi-5-[4,5-dihidroxi-6-[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oximetil]-3-(3,4,5-trihidroxi-oxan-2-il)oxioxan-2-il]oxi-4-hidroxi-6-(hidroximetil)oxan-3-il]acetamida” es una molécula orgánica compleja caracterizada por múltiples grupos hidroxilo, grupos acetamido y anillos oxano. Es probable que este compuesto sea un derivado de un polisacárido o glucósido, dada su estructura.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de una molécula tan compleja normalmente implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, reacciones de glucosilación y pasos selectivos de oxidación o reducción. La ruta sintética específica dependería de los materiales de partida y la configuración deseada del producto final.
Métodos de Producción Industrial
La producción industrial de moléculas orgánicas complejas a menudo implica la optimización de la ruta sintética para maximizar el rendimiento y la pureza, a la vez que se minimizan los costes y el impacto medioambiental. Esto puede incluir el uso de biocatalizadores, química de flujo u otras técnicas avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El grupo acetamido puede reducirse a una amina.
Sustitución: Los grupos hidroxilo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.
Productos Principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo podría producir cetonas o aldehídos, mientras que la reducción del grupo acetamido podría producir una amina.
Aplicaciones Científicas De Investigación
Este compuesto podría tener una amplia gama de aplicaciones en investigación científica, incluidas:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar las interacciones entre carbohidratos y proteínas.
Medicina: Como potencial agente terapéutico o vehículo de administración de fármacos.
Industria: Como componente en la producción de materiales biodegradables o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con las moléculas biológicas. Podría actuar como un inhibidor o activador de enzimas, un ligando para los receptores o un modulador de las vías celulares. Los objetivos moleculares y las vías implicadas tendrían que identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
N-Acetilglucosamina: Un derivado de monosacárido con grupos funcionales similares.
Quitosano: Un polisacárido con grupos acetamido.
Heparina: Un polisacárido con múltiples grupos hidroxilo y acetamido.
Singularidad
La singularidad del compuesto radica en su disposición específica de grupos funcionales y anillos, que podrían conferir propiedades biológicas o químicas únicas. Esto podría hacerlo particularmente útil para aplicaciones específicas en investigación o industria.
Propiedades
Fórmula molecular |
C39H66N2O29 |
|---|---|
Peso molecular |
1026.9 g/mol |
Nombre IUPAC |
N-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46) |
Clave InChI |
UNMLVGNWZDHBRA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



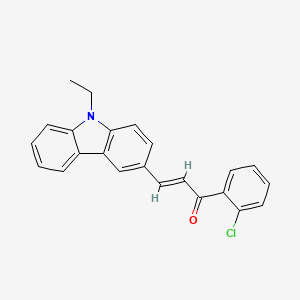



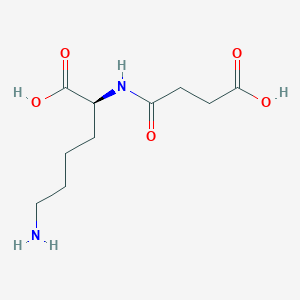
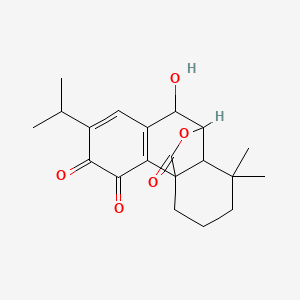
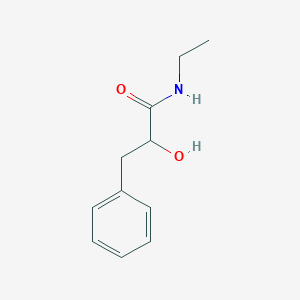
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
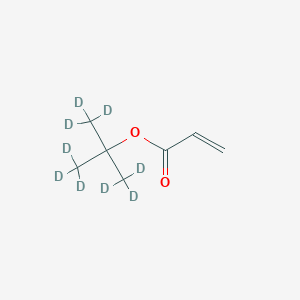
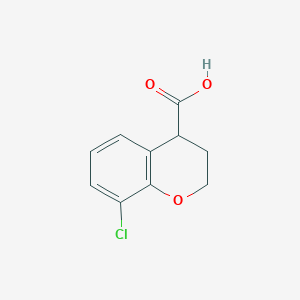
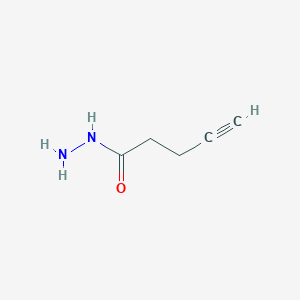
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
